8,9-Bis(4-methoxyphenyl)-2-(2-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
4-[8-(4-METHOXYPHENYL)-2-(2-METHYLPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 4-[8-(4-METHOXYPHENYL)-2-(2-METHYLPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER involves multiple steps, including the formation of the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core and subsequent functionalization with methoxyphenyl and methyl ether groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
4-[8-(4-METHOXYPHENYL)-2-(2-METHYLPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with triazole and pyrimidine cores, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities.
4-(4-Methoxyphenyl)benzaldehyde: Used in organic synthesis and as an intermediate in the production of other compounds
4-[8-(4-METHOXYPHENYL)-2-(2-METHYLPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-YL]PHENYL METHYL ETHER stands out due to its unique combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C28H22N4O3 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
11,12-bis(4-methoxyphenyl)-4-(2-methylphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C28H22N4O3/c1-17-6-4-5-7-22(17)26-30-27-24-23(18-8-12-20(33-2)13-9-18)25(19-10-14-21(34-3)15-11-19)35-28(24)29-16-32(27)31-26/h4-16H,1-3H3 |
InChI Key |
UIXSWLJNXOKECO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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